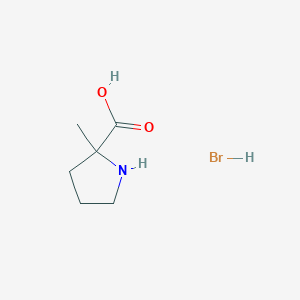

DL-alpha-Methylproline hbr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12BrNO2 |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

2-methylpyrrolidine-2-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C6H11NO2.BrH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H |

InChI Key |

IPZNJEAFURICJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1)C(=O)O.Br |

sequence |

X |

Origin of Product |

United States |

Overview of Alpha Substituted Proline Analogs in Chemical Research

Significance of Proline Modifications in Biomolecular Systems

Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a pyrrolidine (B122466) ring. creative-proteomics.com This cyclic structure restricts the conformational flexibility of the polypeptide chain, making proline a critical determinant of protein architecture, particularly in the formation of turns and loops. creative-proteomics.com The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, and the isomerization between these two states is a crucial, albeit slow, step in protein folding and function. mdpi.comsigmaaldrich.com This cis-trans isomerization can act as a molecular switch, regulating biological processes such as cell signaling, ion channel gating, and protein stability. mdpi.com

Modifications to the proline ring, such as alpha-substitution, are of great significance because they allow researchers to finely tune the structural and functional properties of peptides and proteins. acs.org By introducing substituents, chemists can enforce a specific conformation (e.g., favoring trans over cis), enhance stability against enzymatic degradation, and modulate the biological activity of a peptide. researchgate.netnih.gov For instance, post-translational modifications like hydroxylation to form hydroxyproline (B1673980) are essential for the stability of collagen, the most abundant protein in animals. creative-proteomics.commdpi.com Synthetic modifications, therefore, offer a powerful tool to probe and engineer biological systems, leading to the development of novel therapeutic agents and research tools. nih.gov

Foundational Principles of Conformational Constraint in Amino Acid Derivatives

The central principle behind the use of modified amino acids like DL-alpha-Methylproline hbr is the concept of conformational constraint . In essence, by restricting the number of possible shapes (conformations) a molecule can adopt, its interaction with a biological target (like a receptor or enzyme) can be made more specific and potent. iupac.org Natural peptides are often highly flexible, which can be a disadvantage in drug design as it may lead to binding with multiple targets (lower selectivity) and a higher energetic cost to adopt the correct binding conformation.

Introducing a substituent at the alpha-carbon of an amino acid, as in alpha-methylproline, creates significant steric hindrance. This steric bulk restricts the rotation around the key backbone dihedral angles (phi, ψ) and can lock the preceding peptide bond into a specific conformation. researchgate.netnih.gov For example, the methyl group in alpha-methylproline strongly favors a trans conformation for the preceding peptide bond, in contrast to natural proline which can more readily adopt both cis and trans forms. researchgate.netnih.gov This pre-organization of the peptide backbone into a defined shape can enhance binding affinity and biological activity. iupac.org The use of conformationally constrained amino acids is a fundamental strategy in medicinal chemistry to design peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties. rsc.orgmdpi.com

Evolution of Research on Alpha-Methylproline in Academic Contexts

Research into alpha-methylproline began as an extension of the broader investigation into conformationally constrained amino acids. Early studies focused on its synthesis and the fundamental conformational effects of alpha-methylation on the proline ring and adjacent peptide bonds. researchgate.net Scientists quickly recognized that substituting the alpha-hydrogen with a methyl group provided a powerful tool to enforce a trans peptide bond, which was then used to study the role of cis-trans isomerization in various biological processes. researchgate.netnih.gov

Over the years, the application of alpha-methylproline has expanded significantly. It has been incorporated into a wide range of biologically active peptides to enhance their structural stability and to probe structure-activity relationships. sigmaaldrich.comresearchgate.net For example, it has been used in analogs of the hormone bradykinin (B550075) and antimicrobial peptides to stabilize specific secondary structures like β-turns. researchgate.netnih.gov More recent research has explored its use in creating novel peptide-based materials and as a chiral auxiliary in asymmetric synthesis. usm.eduresearchgate.net The development of synthetic methods to produce various stereoisomers and derivatives of alpha-methylproline continues to be an active area of research, enabling more complex molecular designs for applications in drug discovery and biotechnology. nih.govusm.edu Studies have also compared the effects of methyl substitution with other groups, such as trifluoromethyl, to further understand and manipulate peptide conformation and properties. rsc.org

Interactive Data Table: Properties of Proline and its Alpha-Methylated Analog

This table summarizes key conformational features discussed in the text.

| Compound Name | Favored Xaa-Pro Amide Bond Conformation | Key Conformational Effect | Primary Application in Research |

| L-Proline | cis and trans are both significantly populated mdpi.comsigmaaldrich.com | Induces turns; backbone flexibility is restricted compared to non-cyclic amino acids creative-proteomics.com | Building block in natural proteins; studying protein folding mdpi.com |

| DL-alpha-Methylproline | Strongly favors the trans conformation researchgate.netnih.gov | Severely restricts backbone dihedral angles (Φ, Ψ); locks preceding peptide bond nih.gov | Inducing specific secondary structures (e.g., β-turns); enhancing peptide stability researchgate.netnih.gov |

Advanced Synthetic Methodologies for Dl Alpha Methylproline and Its Chiral Variants

Racemic Preparations of DL-alpha-Methylproline Hydrobromide

The synthesis of racemic DL-alpha-methylproline hydrobromide provides the foundational compound from which chiral resolution can be performed or which can be used in applications where stereochemistry is not critical.

Established Synthetic Pathways

Historically, the preparation of racemic α-amino acids has relied on robust and well-established methods that are applicable to a wide range of substrates. One of the most prominent of these is the Strecker synthesis, first reported in 1850. This method involves the reaction of an aldehyde or ketone with a mixture of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

For the synthesis of DL-alpha-methylproline, a suitable precursor such as 1-methyl-2-pyrrolidinone (B7775990) could theoretically be employed. The general steps would be as follows:

Formation of the α-aminonitrile: A precursor molecule is treated with a cyanide source, like potassium cyanide, and an ammonium (B1175870) salt, such as ammonium chloride.

Hydrolysis: The intermediate α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the racemic amino acid.

Salt Formation: Finally, treatment with hydrobromic acid would yield the desired DL-alpha-methylproline hydrobromide.

While effective for producing a racemic mixture, these traditional methods lack stereocontrol, necessitating subsequent resolution steps if a single enantiomer is desired.

Innovations in Racemic DL-alpha-Methylproline Synthesis

In recent decades, the primary focus of synthetic innovation has shifted towards stereoselective methods, aiming to produce enantiomerically pure compounds directly. Consequently, there have been fewer advancements specifically targeting the racemic synthesis of α-amino acids. The prevailing trend in the pharmaceutical and biochemical fields is the development of asymmetric syntheses to avoid the economic and procedural inefficiencies of chiral resolution. However, advancements in areas such as chemoenzymatic deracemization, where one enantiomer of a racemic mixture is converted into the other, offer an innovative approach to obtaining a single enantiomer from a racemic starting material. nih.govportlandpress.com

Stereoselective Generation of Enantiopure alpha-Methylproline

The demand for enantiomerically pure α-methylproline in drug discovery and peptide chemistry has driven the development of sophisticated asymmetric synthetic methodologies. These approaches can be broadly categorized into catalytic asymmetric strategies and chiral auxiliary-based syntheses.

Asymmetric Synthesis Approaches for alpha-Methylproline Enantiomers

Asymmetric synthesis provides direct access to the desired enantiomer, bypassing the need for resolving a racemic mixture.

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to induce stereoselectivity in a chemical transformation. Proline and its derivatives have themselves been used as organocatalysts in a variety of asymmetric reactions. ptfarm.pl The synthesis of α-methylproline enantiomers can be achieved through methods such as the asymmetric alkylation of proline-derived enolates.

A notable strategy involves the use of chiral phase-transfer catalysts to mediate the alkylation of protected proline derivatives. This approach has been successful in the synthesis of various optically active quaternary proline analogues. For instance, the enantioselective alkylation of a racemic α-amino-β-ketoester using a C2-symmetric chiral quaternary ammonium salt as the catalyst can produce the desired quaternary stereocenter with high enantioselectivity. nih.gov

| Catalytic Asymmetric Strategy | Key Features | Typical Catalyst |

| Phase-Transfer Catalysis | Enantioselective alkylation of protected proline derivatives. | C2-symmetric chiral quaternary ammonium salts. |

| Organocatalysis | Use of small chiral organic molecules to induce stereoselectivity. | Chiral proline derivatives. |

Chiral auxiliary-based synthesis involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-documented method for the synthesis of (S)-2-methylproline utilizes (S)-proline as the starting material. libretexts.org This process involves the formation of a bicyclic oxazolidinone derivative, which then undergoes diastereoselective methylation. Subsequent hydrolysis removes the chiral auxiliary, affording the desired (S)-2-methylproline. A similar approach starting with (R)-proline can be used to obtain (R)-2-methylproline. libretexts.org

Another example involves the diastereoselective alkylation of a Schiff base derived from alanine (B10760859) and an enantiomerically pure hydroxypinanone. Treatment with 1-chloro-3-iodopropane, followed by hydrolysis and cyclization, yields (S)-α-methylproline methyl ester with high enantiomeric excess. nih.gov

| Chiral Auxiliary | Starting Material | Key Intermediate | Product |

| (S)-Proline | (S)-Proline | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | (S)-2-Methylproline |

| (2R,3R,5R)-2-hydroxypinan-3-one | Alanine | Schiff Base | (S)-α-Methylproline methyl ester |

These stereoselective methods represent the forefront of synthetic chemistry, providing efficient pathways to the enantiomerically pure building blocks essential for modern drug development and materials science.

Electrochemical Approaches to Alpha-Methylproline

Electrochemical methods offer a unique approach to the synthesis of α-methylproline by enabling specific functionalization at the α-position of the proline ring. A notable strategy involves the electrochemical methoxylation of an N-protected proline derivative. nih.gov

This process begins with N-methoxycarbonyl-L-proline methyl ester, which undergoes electrochemical methoxylation. This step introduces a methoxy (B1213986) group at the α-position. Subsequently, this methoxy group is replaced by a phenylthio group. The resulting product is an almost equimolecular mixture of diastereoisomers, which can be separated using column chromatography. Following separation, α-methylation and the reductive removal of the phenylthio group are performed to yield both enantiomers of α-methylproline. nih.gov

Table 1: Key Steps in Electrochemical Synthesis of α-Methylproline Enantiomers nih.gov

| Step | Reaction | Reagents/Conditions | Outcome |

| 1 | Electrochemical Methoxylation | N-methoxycarbonyl-L-proline methyl ester, Electrochemical cell | Introduction of a methoxy group at the α-position |

| 2 | Phenylthiolation | Phenylthiol | Replacement of the methoxy group with a phenylthio group |

| 3 | Diastereomer Separation | Column chromatography | Isolation of individual diastereoisomers |

| 4 | α-Methylation | Methylating agent | Introduction of the methyl group at the α-position |

| 5 | Reductive Desulfurization | Reducing agent | Removal of the phenylthio group to yield the final product |

This electrochemical strategy provides a pathway to access both (R)- and (S)-α-methylproline from a common proline precursor. nih.gov

Diastereoselective Synthesis of Alpha-Methylproline Analogues

Diastereoselective synthesis is crucial for controlling the stereochemistry of substituted proline analogues. Various methods have been developed that utilize chiral auxiliaries or catalysts to achieve high levels of diastereoselectivity.

One approach involves the highly diastereoselective alkylation of a Schiff base derived from alanine and an enantiomerically pure chiral auxiliary, (2R,3R,5R)-2-hydroxypinan-3-one. nih.gov This intermediate is treated with 1-chloro-3-iodopropane, followed by hydrolytic cleavage of the auxiliary and cyclization to afford (S)-α-methylproline methyl ester with a high enantiomeric excess (95% ee). nih.gov

Another powerful method is the use of bis-lactim ethers, such as the one derived from cyclo-(L-Val-Ala). This commercially available starting material can be alkylated with reagents like 1,3-dibromopropane. The subsequent cyclization, achieved by heating, yields the precursor to (R)-2-methylproline. nih.gov

More recent developments include copper(I)-catalyzed reactions. For instance, a cascade reaction between CF3-substituted allenynes and tosylazide, catalyzed by Cu(I), produces highly functionalized proline derivatives with high diastereoselectivity. mdpi.com The optimal conditions for this reaction involve using CuI as the catalyst and 2,6-dimethylpyridine (B142122) as a base in toluene (B28343) at 90 °C, which resulted in a 62% yield of a single diastereomer. mdpi.com

Table 2: Comparison of Diastereoselective Synthesis Methods for Proline Analogues

| Method | Key Reagents/Substrates | Key Features | Outcome | Reference |

| Chiral Auxiliary (Schiff Base) | Alanine, (2R,3R,5R)-2-hydroxypinan-3-one, 1-chloro-3-iodopropane | High diastereoselectivity in alkylation | (S)-α-methylproline methyl ester (95% ee) | nih.gov |

| Chiral Auxiliary (Bis-lactim ether) | Bis-lactim ether of cyclo-(L-Val-Ala), 1,3-dibromopropane | Use of a commercially available chiral starting material | Precursor to (R)-2-methylproline | nih.gov |

| Copper(I) Catalysis | CF3-substituted allenynes, tosylazide, CuI, 2,6-dimethylpyridine | Cascade [3+2]-cycloaddition/rearrangement/Alder-ene cyclization | Highly functionalized proline framework as a single diastereomer | mdpi.com |

| Evans Asymmetric Alkylation | D-glutamic acid, Evans' oxazolidinone chiral auxiliary | Access to all four diastereomers via matching chirality | Boc-protected 4-methylproline carboxylates with complete stereoselectivity | researchgate.net |

Furthermore, a general and practical process has been developed for the synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates. researchgate.net This method relies on the matching combinations of the chirality of the glutamic acid starting material and the absolute configuration of an Evans' oxazolidinone chiral auxiliary, which controls the introduction of the methyl substituent with essentially complete stereoselectivity. researchgate.net

Biocatalytic Routes and Derivations from Natural Precursors

Biocatalytic methods and the use of natural precursors represent an increasingly important avenue for the synthesis of α-methylproline and its derivatives, leveraging the high selectivity of enzymes.

In fungal metabolic pathways, enzymes play a role in the biosynthesis of complex natural products containing methylproline moieties. For example, the biosynthesis of certain fungal indole (B1671886) alkaloids involves an NmrA-like enzyme that catalyzes a redox-mediated Diels-Alder cycloaddition with anti-selectivity, leading to the formation of molecules containing a methyl proline structure. researchgate.net These pathways can utilize amino acids like isoleucine and leucine (B10760876) as precursors. researchgate.net

A well-documented biosynthetic pathway is that of 4-alkyl-L-proline derivatives (APDs), which are incorporated into structurally diverse natural products such as lincosamide antibiotics and the quorum-sensing molecule hormaomycin (B1249932). rsc.orgresearchgate.net This complex pathway starts from the natural precursor L-tyrosine and involves a common set of six proteins designated Apd1–Apd6. rsc.org These enzymes catalyze an unusual series of reactions to form the 4-alkyl-L-proline scaffold. rsc.org While this pathway naturally produces 4-substituted prolines, it highlights nature's machinery for modifying the proline ring, offering potential for engineered biocatalytic systems. For instance, a side-product of hormaomycin biosynthesis was found to contain a (2S,4R)-4-methylproline residue, although feeding experiments disproved its origin from L-tyrosine in this specific case. researchgate.net

Table 3: Examples of Biocatalytic and Natural Precursor Routes to Proline Derivatives

| Pathway/Enzyme System | Natural Precursor | Key Enzymatic Step | Resulting Moiety/Product | Organism/Context | Reference |

| Fungal Indole Alkaloid Biosynthesis | Isoleucine, Leucine | NmrA-like enzyme-catalyzed Diels-Alder cycloaddition | Methyl proline-containing bicyclo[2.2.2]diazaoctane ring | Fungi | researchgate.net |

| APD Biosynthesis | L-tyrosine | Pathway involving Apd1-Apd6 enzymes | 4-alkyl-L-proline derivatives (APDs) | Bacteria (e.g., Streptomyces) | rsc.orgresearchgate.net |

These biocatalytic strategies and derivations from natural precursors provide a foundation for developing chemoenzymatic and synthetic biology approaches to produce α-methylproline and its analogues with high stereochemical control.

Conformational Landscape and Structural Dynamics of Peptides Incorporating Alpha Methylproline

Spectroscopic and Computational Approaches to Structural Characterization

Application of Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. For peptides incorporating α-methylproline, ¹H and ¹³C NMR techniques are extensively used to determine the torsion angles that define the peptide backbone and to characterize the populations of different conformational states. nih.gov

One of the key conformational features of the Xaa-Pro peptide bond is the equilibrium between the cis and trans conformations. The introduction of an α-methyl group significantly influences this equilibrium. Studies using ¹³C NMR have shown a marked decrease in the cis population of the prolyl peptide bond when proline is replaced with 2-methylproline (another term for α-methylproline). rsc.org This shift is attributed to the steric hindrance imposed by the α-methyl group, which destabilizes the cis conformation.

Detailed conformational analysis of dipeptides containing α-methylproline has been conducted using both ¹H and ¹³C NMR. nih.gov These studies examine key NMR parameters, including chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs), to define the preferred backbone arrangement. For instance, in Nα-acyl dipeptide N'-alkylamides, the α-methyl group is the major determinant of the three-dimensional structure, overwhelmingly favoring the cis' (ψ ≈ -30°) region of the conformational space over the trans' (ψ ≈ 140°) region. nih.gov This contrasts with peptides containing unsubstituted proline, which show a greater tendency to populate the trans' region. nih.gov

Advanced NMR techniques, such as the use of fluorinated proline analogs (fluoroprolines), have also provided deeper insights into the dynamics of proline-rich sequences. nih.govcopernicus.org Although not directly studying α-methylproline, these methods highlight the potential for using isotopically labeled or modified residues to probe conformational dynamics that are otherwise difficult to observe due to the lack of amide protons in proline residues. nih.govcopernicus.org

| Peptide Type | NMR Technique | Key Finding | Reference |

|---|---|---|---|

| Peptides with α-methylproline vs. Proline | ¹³C NMR | Significant decrease in the cis population of the prolyl peptide bond with α-methylproline substitution. | rsc.org |

| Nα-acyl dipeptide N'-alkylamides with L-(αMe)Pro | ¹H and ¹³C NMR | The ψ torsion angle overwhelmingly populates the cis' region (≈ -30°), indicating a preference for 3₁₀/α-helical structures. | nih.gov |

| Nα-acyl dipeptide N'-alkylamides with Proline | ¹H and ¹³C NMR | Shows a greater preference for the trans' region (ψ ≈ 140°) compared to α-methylproline peptides. | nih.gov |

| Proline homopolymer motifs | ¹⁹F NMR (using fluoroproline reporters) | Demonstrates the utility of fluorine NMR to study dynamics and conformational biases in proline-containing sequences. | copernicus.org |

Molecular Dynamics Simulations and Quantum Chemical Calculations

Complementing experimental techniques, molecular dynamics (MD) simulations and quantum chemical calculations provide atomic-level insights into the conformational preferences and energy landscapes of α-methylproline-containing peptides. nih.govamericanpeptidesociety.org These computational methods allow for the exploration of the full range of accessible conformations and the quantification of the energetic factors that govern structural stability. americanpeptidesociety.org

Quantum mechanical calculations have been employed to investigate the intrinsic conformational properties of α-methylproline by studying its N-acetyl-N'-methylamide derivatives. nih.gov These calculations predict the relative energies of different backbone conformations (e.g., β-turns, γ-turns, helical structures) in various environments, from the gas phase to aqueous solutions. rsc.orgnih.gov For example, density functional theory (DFT) studies on Ac-2-MePro-NHMe revealed that while hydrogen-bonded structures are dominant in the gas phase, the populations of polyproline II (PPII) and α-helical structures increase significantly in water. rsc.org These calculations also confirmed that the α-methyl group enhances the stability of the up-puckered PPII structure compared to unsubstituted proline peptides. rsc.org

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| α-methylproline and α-phenylproline analogs | Quantum Mechanical Calculations | The α-substituent has a significant effect on the pyrrolidine (B122466) ring pucker and the tendency to adopt specific turn structures. | nih.gov |

| Ac-2-MePro-NHMe | Density Functional Theory (DFT) | In water, populations of polyproline II (PPII) and α-helical structures increase compared to the gas phase. The PPII structure is more stable than in Ac-Pro-NHMe. | rsc.org |

| Ac-Ala-2-MePro-NHMe | Density Functional Theory (DFT) | The βI-turn is the most preferred conformation in water, demonstrating the turn-inducing property of α-methylproline. | rsc.org |

| Proline-rich signaling peptides | Gaussian Accelerated Molecular Dynamics (GaMD) | Enhanced sampling is effective for simulating the high-barrier cis-trans isomerization of the peptide bond preceding proline. | frontiersin.orgnih.gov |

Strategic Applications in Peptide and Protein Engineering

Methodologies for Integrating Alpha-Methylproline into Polypeptide Chains

The incorporation of α-methylproline into a growing peptide chain presents a significant steric challenge compared to its natural counterpart, proline. The presence of the α-methyl group hinders the approach of the activated carboxyl group to the N-terminal amine, necessitating optimized coupling strategies in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis Protocols for Alpha-Methylproline

Solid-Phase Peptide Synthesis (SPPS), the workhorse of peptide chemistry, requires specific adaptations to efficiently incorporate sterically hindered residues like α-methylproline. The most widely used strategy is the Fmoc/tBu approach, where the temporary Nα-Fmoc protecting group is removed by a mild base (typically piperidine), and acid-labile groups protect reactive side chains.

Due to the steric hindrance of Fmoc-α-methylproline-OH, standard coupling conditions often result in low yields and incomplete reactions. To overcome this, more potent activating reagents are employed. While traditional carbodiimide (B86325) reagents like DCC and DIC may be insufficient, aminium/uronium and phosphonium (B103445) salt-based reagents have proven more effective. Reagents such as HBTU, TBTU, and particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often combined with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), are recommended to achieve high coupling efficiencies. peptide.comchempep.comuci.edu The pyridine (B92270) nitrogen in HOAt is thought to provide anchimeric assistance, accelerating the reaction. sigmaaldrich.com More aggressive phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are also utilized for particularly difficult couplings involving N-methylated or α,α-dialkylated amino acids. peptide.comnih.gov

To drive the reaction to completion, several protocol modifications are often necessary:

Extended Coupling Times: Reaction times are typically increased from the standard 1-2 hours to 4 hours or even longer. uci.edu

Double Coupling: The coupling step is repeated with a fresh solution of activated amino acid to ensure all free amines have reacted.

Elevated Temperatures: Microwave-assisted SPPS has been shown to significantly enhance the coupling yield of sterically hindered amino acids by increasing reaction kinetics. sioc-journal.cn

Solvent Choice: A mixture of solvents like DMF and DCM is often used to optimize both the swelling of the polystyrene resin and the solubility of the reactants. chempep.com

Monitoring the completion of the coupling reaction is crucial. Standard ninhydrin (B49086) tests may give false negatives with secondary amines like proline and its derivatives; alternative tests such as the bromophenol blue test are more reliable for monitoring couplings to N-methyl or N-alkyl amino acids. peptide.com

| Coupling Reagent Class | Specific Examples | Efficacy for Hindered Coupling | Key Features |

| Carbodiimides | DCC, DIC | Low to Moderate | Often insufficient for α-methylproline; requires additives like HOBt. |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | High to Very High | HATU, with its HOAt-derived structure, is particularly effective due to anchimeric assistance. sigmaaldrich.com |

| Phosphonium Salts | BOP, PyBOP , PyBrOP | Very High | PyBrOP is one of the most reactive reagents, suitable for the most challenging couplings. peptide.comnih.gov |

| Other | Amino Acid Fluorides/Chlorides | High | Generated in situ using reagents like TFFH or triphosgene (B27547) for difficult sequences. chempep.combachem.comnih.gov |

Solution-Phase Techniques for Alpha-Methylproline Incorporation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. nih.gov In this approach, protected amino acids or peptide segments are coupled in a suitable organic solvent, followed by purification of the intermediate product before proceeding to the next coupling step.

Similar to SPPS, the steric bulk of α-methylproline demands robust activation methods. The same classes of powerful coupling reagents, including carbodiimides (often with HOBt or HOAt), phosphonium salts (PyBOP), and uronium salts (HATU), are employed. bachem.com The choice of reagent is critical for achieving high yields and minimizing racemization. bachem.com

A key strategy in solution-phase synthesis is fragment condensation , where smaller, protected peptide fragments are synthesized independently (either in solution or via SPPS) and then coupled together. This convergent approach can be more efficient for producing long peptides. If a fragment contains α-methylproline at its N-terminus, coupling it to another peptide fragment can be exceptionally challenging. In such cases, placing the α-methylproline residue within the C-terminal fragment (the amine component) is often the preferred strategy to facilitate the formation of the crucial peptide bond. Purification after each step, typically involving extraction and crystallization, is essential to remove excess reagents and byproducts, ensuring the purity of the final polypeptide.

Designed Modulation of Peptide Bioactivity and Recognition

The primary strategic value of incorporating α-methylproline lies in its ability to rigidly control the local conformation of the peptide backbone. This control allows for the rational design of peptides with enhanced biological properties.

Creation of Conformationally Restricted Peptide Agonists and Antagonists

The addition of a methyl group to the α-carbon of proline severely restricts the allowable values for the peptide backbone's dihedral angles. Specifically, the phi (φ) torsion angle is locked to approximately -60°, and the omega (ω) torsion angle of the preceding peptide bond is strongly biased towards the trans conformation (around 180°). nih.govnih.gov This removes the cis/trans isomerization ambiguity often seen with standard proline residues, which can complicate structure-activity relationship (SAR) studies. The psi (ψ) angle is also restricted to a few well-defined regions, making α-methylproline a powerful inducer of specific secondary structures, most notably β-turns. nih.govnih.govrsc.org

This conformational locking is a powerful tool for designing potent and selective peptide agonists and antagonists. By stabilizing a peptide in its "bioactive conformation"—the specific three-dimensional shape it adopts when binding to its biological target—the entropic penalty of binding is reduced, often leading to higher affinity.

Case Studies:

Bradykinin (B550075) Analogues: Bradykinin is a flexible peptide hormone that is largely disordered in solution. The introduction of α-methylproline at either position 3 or 7 was shown to stabilize reverse-turn conformations. NMR spectroscopy of these analogues revealed structural features indicative of a defined conformation, in stark contrast to the native peptide. researchgate.net This pre-organization into a specific shape is a key step in designing more potent modulators of the bradykinin receptors.

Renin Inhibitors: In the development of inhibitors for the enzyme renin, an important target for controlling hypertension, α-methylproline was incorporated at the P4 site of angiotensinogen (B3276523) substrate analogues. nih.gov The resulting peptide, Boc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-Amp, was a highly potent inhibitor of human renin with an IC50 value of 1.8 nM. The conformational constraint imposed by the α-methylproline residue contributed to this high potency and also conferred significant metabolic stability, making the peptide resistant to degradation by enzymes like chymotrypsin (B1334515) and pepsin. nih.gov

| Peptide System | Position of α-MePro | Observed Conformational Effect | Biological Implication |

| Bradykinin | Position 3 or 7 | Stabilization of reverse-turn structures. researchgate.net | Pre-organizes the peptide for receptor binding, aiding in the design of potent analogues. |

| Renin Substrate | P4 position | Induces a constrained backbone conformation. nih.gov | Leads to a highly potent and metabolically stable enzyme inhibitor. nih.gov |

Investigations into Ligand-Target Binding Enhancement

Beyond inducing a specific backbone conformation, the α-methyl group itself can directly contribute to enhanced ligand-target binding affinity. This enhancement can arise from favorable hydrophobic interactions between the methyl group and nonpolar pockets within the target protein's binding site. nih.govnih.gov

When a ligand binds to a protein, it often displaces water molecules from the binding site. The removal of a nonpolar methyl group from the aqueous solvent and its placement into a complementary hydrophobic pocket on the protein surface is an entropically favorable process that can significantly increase the free energy of binding. nih.govyoutube.com In structure-based drug design, if a binding site contains an unoccupied hydrophobic pocket, the introduction of a methyl group onto the ligand—for instance, by substituting proline with α-methylproline—can be a rational strategy to improve potency.

For example, in the case of the renin inhibitors, the added methyl group extends into a lipophilic pocket lined by hydrophobic residues such as Valine, Alanine (B10760859), and Leucine (B10760876). nih.gov This favorable placement, coupled with the conformational pre-organization of the peptide backbone, provides a synergistic effect, resulting in a dramatic increase in inhibitory activity. nih.govnih.gov

Expanding the Genetic Code for Site-Specific Protein Modification

Genetic code expansion is a revolutionary technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.govfrontiersin.orgresearchgate.net This technique offers the potential to install α-methylproline at any desired position in a protein, enabling the study of its effects on protein folding, stability, and function in a native biological context.

The methodology relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.govresearchgate.net This consists of a tRNA synthetase and its cognate tRNA that function independently of the host cell's own synthetases and tRNAs. The orthogonal synthetase is engineered to specifically recognize the desired ncAA (in this case, α-methylproline) and charge it onto the orthogonal tRNA. This tRNA is engineered to recognize a unique codon, typically a "blank" nonsense codon like the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site of incorporation. nih.govnih.gov When the ribosome encounters this UAG codon, the charged orthogonal tRNA delivers α-methylproline, which is then incorporated into the growing polypeptide chain. nih.gov

The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea is a commonly used platform for genetic code expansion due to its inherent orthogonality in both bacteria and eukaryotic cells. researchgate.net To incorporate α-methylproline, the active site of an orthogonal synthetase like PylRS would need to be re-engineered through directed evolution or rational design. nih.govnih.gov The engineering process would select for synthetase variants that can:

Recognize and bind α-methylproline with high specificity.

Avoid charging the natural L-proline or any other canonical amino acid.

Efficiently aminoacylate the orthogonal tRNA.

However, the site-specific incorporation of α-substituted amino acids like α-methylproline via genetic code expansion remains a significant challenge. nih.govresearchgate.net The steric bulk of the α-methyl group may pose difficulties not only for the active site of the engineered synthetase but also for subsequent steps in protein translation, such as accommodation by elongation factors and the peptidyl transferase center of the ribosome. To date, while the genetic incorporation of a vast array of ncAAs has been achieved, the successful site-specific encoding of α-methylproline in proteins has not been widely reported in the scientific literature, indicating that it remains a frontier in the field of genetic code expansion.

Unnatural Amino Acid Mutagenesis with Alpha-Methylproline

Unnatural amino acid mutagenesis is a powerful technique that allows for the site-specific incorporation of non-proteinogenic amino acids, such as alpha-methylproline, into proteins. nih.gov This method provides a precise way to probe and engineer protein structure and function beyond the limitations of the 20 canonical amino acids. nih.govlabome.com The process generally involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a nonsense or frameshift codon introduced at the desired position in the gene encoding the protein of interest.

The incorporation of alpha-methylproline into recombinant proteins can be achieved using residue-specific mutagenesis strategies in host organisms like Escherichia coli. nih.gov This approach allows for the global replacement of a specific natural amino acid with the unnatural analog. While site-specific incorporation of proline analogs has been challenging due to the lack of specific aminoacyl-tRNA synthetase/tRNA pairs, residue-specific methods provide a viable alternative for introducing these modified residues into recombinant proteins. nih.gov

A key consideration when using DL-alpha-Methylproline is its racemic nature, containing both the D- and L-stereoisomers. The ribosomal machinery for protein synthesis is highly specific for L-amino acids. Therefore, in a competitive scenario, the L-alpha-methylproline isomer would be preferentially incorporated. However, the presence of the D-isomer could potentially lead to lower incorporation efficiency or, in some cases, chain termination. The successful incorporation and its impact would largely depend on the permissiveness of the host's translational apparatus and the specific protein context.

The use of a hydrobromide salt (hbr) of DL-alpha-methylproline is primarily for improving the compound's stability and solubility for experimental use and does not fundamentally alter its chemical reactivity during the incorporation process. chemimpex.com

Impact on Recombinant Protein Folding and Functional Attributes

Conformational Constraints:

Alpha-methyl-L-proline is recognized as one of the most conformationally constrained amino acids. nih.gov The presence of the methyl group at the alpha-carbon restricts the possible values of the backbone dihedral angles (phi, ψ) to very specific regions of the Ramachandran plot. nih.gov Unlike the natural proline, which can adopt both cis and trans conformations of the preceding peptide bond, alpha-methylproline strongly favors the trans conformation. researchgate.net

Studies on peptides containing L-alpha-methylproline have shown that its conformational space is largely limited to the following regions:

| Dihedral Angle | Restricted Values (Approximate) | Associated Secondary Structure |

| ω (omega) | ~180° | trans peptide bond |

| φ (phi) | ~-60° | Constrained by the pyrrolidine (B122466) ring |

| ψ (psi) | ~-30° | 310/α-helical |

| ~60° | Inverse γ-turn | |

| ~140° | Poly(L-Pro)n II-type helix |

This table summarizes the sterically allowed conformational regions for L-alpha-methylproline as identified in peptide studies. nih.gov

Impact on Protein Folding and Stability:

The rigid structure of alpha-methylproline can act as a "conformational lock," pre-organizing a segment of the polypeptide chain into a specific secondary structure. researchgate.net This can have several consequences for recombinant protein folding and stability:

Induction of Secondary Structures: The incorporation of alpha-methylproline can induce the formation of β-turns and helical structures. nih.gov This property can be strategically used to design proteins with desired folds.

Enhanced Stability: By reducing the conformational entropy of the unfolded state, the incorporation of proline and its analogs can lead to an increase in the thermodynamic stability of a protein. researchgate.netnih.govresearchgate.net The rigid nature of alpha-methylproline is expected to contribute significantly to this effect.

Alteration of Folding Pathways: The cis-trans isomerization of proline residues is often a rate-limiting step in protein folding. nih.gov By strongly favoring the trans isomer, alpha-methylproline can simplify the folding landscape and potentially alter the folding kinetics of a recombinant protein.

Functional Attributes:

The functional attributes of a recombinant protein are intrinsically linked to its three-dimensional structure. By modifying the protein's conformation, the incorporation of alpha-methylproline can lead to:

Modulation of Binding Affinity: In proteins where a specific loop conformation is crucial for ligand or substrate binding, the introduction of alpha-methylproline can either enhance or diminish binding affinity by stabilizing a particular loop structure.

Alteration of Catalytic Activity: For enzymes, the precise geometry of the active site is critical for catalysis. The conformational rigidity imposed by alpha-methylproline can alter the positioning of catalytic residues, thereby modulating enzymatic activity.

Changes in Protein-Protein Interactions: The surface topology of a protein governs its interactions with other proteins. By altering surface loops and turns, alpha-methylproline can modify protein-protein interaction interfaces.

Alpha Methylproline As a Chiral Component in Organic Transformations

Utilization in Asymmetric Organocatalysis

The use of small organic molecules as catalysts, known as organocatalysis, has become a significant area of synthetic chemistry, offering a complementary approach to metal- and enzyme-based catalysis. libretexts.org Proline itself is a foundational organocatalyst, often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity through a bifunctional mechanism involving its secondary amine and carboxylic acid groups. libretexts.org The incorporation of an alpha-methyl group into the proline scaffold further refines its catalytic properties.

The design of effective catalysts derived from alpha-methylproline hinges on leveraging its distinct structural features. The primary design element is the α-methyl group, which creates a quaternary carbon center. This substitution significantly restricts the conformational flexibility of the pyrrolidine (B122466) ring and can lock the torsion angle of a preceding tertiary amide bond in peptide-like structures. orgsyn.orgsigmaaldrich.com This rigidity is crucial for creating a well-defined chiral environment around the catalytic site, which is essential for high stereochemical control.

Computational studies on proline analogs have revealed that subtle changes in the catalyst's geometry, such as ring puckering and the bond angles influenced by substituents, directly impact stereoselectivity. nih.govresearchgate.net For alpha-methylproline derivatives, these geometric constraints are intentionally magnified to enhance facial discrimination of incoming substrates.

A key principle in the design of advanced alpha-methylproline catalysts is the strategic placement of additional functional groups to facilitate secondary interactions with the substrate. In a study on novel N-4'-pyridinyl-alpha-methyl proline derivatives designed for the kinetic resolution of alcohols, hydrogen-bonding interactions between the catalyst and the substrate were identified as essential for achieving high enantioselectivity. nih.gov By modifying the structure to promote these non-covalent interactions, the transition state can be further stabilized, leading to a greater energy difference between the pathways that form the two enantiomers.

Catalysts based on alpha-methylproline have demonstrated efficacy in various asymmetric transformations. The inherent chirality and conformational rigidity of the alpha-methylproline core allow for precise control over the stereochemical outcome of reactions. The mechanism of action often proceeds through the formation of an enamine intermediate, similar to proline catalysis, where the catalyst's structure dictates the facial selectivity of the subsequent reaction step. nih.govwikipedia.org

The scope of these catalysts includes kinetic resolutions, aldol reactions, and Mannich reactions. libretexts.orgnih.govwikipedia.org A notable application is the kinetic resolution of racemic alcohols through catalytic acylation. A family of N-4'-pyridinyl-alpha-methyl proline derivatives was screened for this purpose, demonstrating high enantioselectivities across a range of substrates. nih.gov The selectivity factor (S), which represents the ratio of reaction rates for the two enantiomers, was particularly high for ethanolamine derivatives. nih.gov

| Substrate (Racemic Alcohol) | Selectivity Factor (S) | Reference |

|---|---|---|

| 1-Phenylethanol | 6.1 | nih.gov |

| 1-(2-Naphthyl)ethanol | 10.1 | nih.gov |

| 2-Phenyl-1-propanol | 2.3 | nih.gov |

| N-Boc-3-hydroxypyrrolidine | 11.3 | nih.gov |

| Ethanolamine Derivative 1 | 18.8 | nih.gov |

| Ethanolamine Derivative 2 | 14.8 | nih.gov |

This table presents the selectivity factors (S) achieved in the kinetic resolution of various racemic alcohols using a catalyst derived from N-4'-pyridinyl-alpha-methyl proline. A higher S value indicates greater differentiation between the two enantiomers.

Employment as a Chiral Auxiliary for Inducing Enantioselectivity

Beyond its role in catalysis, alpha-methylproline is employed as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example is the use of L-α-methylproline in the synthesis of enantiomerically pure bis-cyclometalated iridium(III) complexes. researchgate.net In this method, a racemic mixture of the iridium complex reacts with L-α-methylproline to form a mixture of diastereomeric prolinatoiridium(III) complexes. researchgate.net These diastereomers possess different physical properties and can be separated by methods like crystallization or precipitation. The isolated, diastereomerically pure intermediate is then treated with acid to cleave the alpha-methylproline auxiliary, affording the final iridium complex with excellent enantiomeric purity (>99% ee) while retaining the metal center's configuration. researchgate.net

This strategy leverages the well-defined stereochemistry of alpha-methylproline to control the stereochemistry at the metal center. Similar "removable chiral auxiliary" strategies have been described for other transformations, underscoring the utility of this approach in asymmetric synthesis. nih.gov

Development of Chiral Derivatization Reagents for Analytical Applications

In analytical chemistry, determining the enantiomeric composition of a sample is crucial. Techniques like HPLC and NMR spectroscopy often cannot distinguish between enantiomers directly. A chiral derivatizing agent (CDA) is an enantiopure reagent that reacts with a racemic mixture to convert the enantiomers into a mixture of diastereomers. wikipedia.org These resulting diastereomers have distinct physical and spectral properties, allowing for their separation and quantification by standard chromatographic or spectroscopic methods. wikipedia.org

While alpha-methylproline itself can be analyzed using CDAs, its structure is also a basis for creating new chiral derivatizing reagents. nih.gov Proline-based reagents, such as activated esters like DMT-(S)-Pro-OSu, have been developed for the chiral analysis of other amines and amino acids. nih.gov The principle involves the rapid and quantitative reaction of the CDA with the analyte. The resulting diastereomeric products can then be resolved, for example, by HPLC.

The development of CDAs from alpha-methylproline follows this logic. By converting its carboxylic acid group into a more reactive species (e.g., an acyl chloride or activated ester), a reagent can be formed that efficiently labels chiral amines or alcohols. The rigidity and defined stereochemistry of the alpha-methylproline core in the resulting diastereomers enhance the differences in their physical properties, facilitating more effective analytical separation.

Enzymatic and Biosynthetic Pathways of Alpha Methylproline and Analogues

Discovery and Characterization of Enzymes Involved in Methylproline Biosynthesis

The discovery of enzymes involved in methylproline biosynthesis has often been linked to the investigation of natural products containing these modified amino acids. A notable example is the biosynthesis of (2S,4R)-4-methylproline, a component of the anti-tuberculosis agents known as griselimycins. nih.govrsc.org The biosynthetic gene cluster for griselimycins in Streptomyces DSM 40835 was identified to contain a sub-operon responsible for the formation of 4-methylproline. nih.govrsc.org

Through a combination of gene inactivation, heterologous expression, and in vitro experiments, researchers have characterized the key enzymes in this pathway. nih.gov The biosynthesis of (2S,4R)-4-methylproline starts from the common amino acid L-leucine and involves a three-step enzymatic cascade. nih.govrsc.org The enzymes responsible for this transformation are encoded by the griE, griF, and griH genes. nih.govrsc.org

| Enzyme | Gene | Function in (2S,4R)-4-Methylproline Biosynthesis |

| Leucine (B10760876) Hydroxylase | griE | Catalyzes the stereospecific hydroxylation of L-leucine to (2S,4R)-5-hydroxyleucine. nih.gov |

| Zinc-dependent Dehydrogenase | griF | Oxidizes (2S,4R)-5-hydroxyleucine to an aldehyde, 4-methylglutamate-5-semialdehyde. nih.govrsc.org |

| F420-dependent Oxidoreductase | griH | Proposed to be involved in the final reduction step to yield (2S,4R)-4-methylproline. nih.govrsc.org |

This table summarizes the key enzymes discovered and characterized in the biosynthesis of (2S,4R)-4-methylproline.

Mechanistic studies have provided valuable insights into the catalytic action of the enzymes involved in methylproline biosynthesis. GriE, the first enzyme in the pathway, is a member of the Fe(II)/α-ketoglutarate-dependent oxygenase superfamily. nih.govrsc.org This class of enzymes utilizes an oxo-ferryl intermediate to catalyze the hydroxylation of its substrate. In the case of GriE, it couples the decarboxylation of α-ketoglutarate to the stereospecific oxygenation of L-leucine, producing (2S,4R)-5-hydroxyleucine. nih.gov

The second enzyme, GriF, is a zinc-dependent dehydrogenase. rsc.org It is responsible for the oxidation of the hydroxyl group in 5-hydroxyleucine to an aldehyde, forming 4-methylglutamate-5-semialdehyde. nih.govrsc.org This intermediate then undergoes spontaneous cyclization to form 3-methyl-Δ¹-pyrroline-5-carboxylic acid. rsc.org The final step is a reduction reaction, which can be catalyzed by an enzyme like GriH, an F420-dependent oxidoreductase, or potentially complemented by the terminal enzyme of bacterial proline biosynthesis, ProC. nih.govrsc.org

In the biosynthesis of other methylated proline analogues, such as those found in nostopeptolides and echinocandins, similar enzymatic pathways starting from L-leucine have been observed. nih.govrsc.org However, the stereochemistry of the initial hydroxylation step, catalyzed by enzymes analogous to GriE, determines the final stereochemistry of the 4-methylproline product. rsc.org For instance, the cyanobacterial enzyme LdoA produces (2S,4S)-5-hydroxyleucine, leading to the (2S,4S)-diastereomer of 4-methylproline, while the fungal enzyme EcdK produces the (2S,4R)-diastereomer. rsc.org

The three-dimensional structures of enzymes involved in methylproline biosynthesis are crucial for understanding their substrate specificity and catalytic mechanisms. The crystal structures of the leucine hydroxylase GriE have been solved in complex with its substrates and products. nih.govrsc.org These structures provide a detailed view of the active site and reveal the basis for the enzyme's stereospecificity in hydroxylating L-leucine at the C5 position to produce the (2S,4R)-diastereomer of 5-hydroxyleucine. nih.gov

Structural analysis of GriE has shown how L-leucine binds in the active site in a specific orientation that presents the C5 atom for hydroxylation. nih.gov The binding pocket accommodates the substrate in a way that prevents the formation of the (2S,4S)-diastereomer, as alternative rotamers of L-leucine that would lead to this product would result in steric clashes within the active site. nih.gov This structural information is invaluable for potential protein engineering efforts aimed at altering the enzyme's substrate specificity or stereoselectivity.

Integration of Alpha-Methylproline into Natural Product Architectures

The integration of these non-proteinogenic amino acids into the growing peptide chain is typically carried out by nonribosomal peptide synthetases (NRPSs). nih.gov NRPSs are large, modular enzymes that act as an assembly line for peptide synthesis. The adenylation (A) domains of the NRPS modules are responsible for recognizing and activating specific amino acid building blocks. In the case of griselimycin biosynthesis, the NRPS machinery incorporates up to three units of (2S,4R)-4-methylproline into the final decapeptide structure. nih.govrsc.org

| Natural Product | Class | Methylproline Analogue | Role of Methylproline |

| Griselimycins | Depsidecapeptides | (2S,4R)-4-Methylproline | Blocks oxidative degradation and increases metabolic stability. nih.govrsc.org |

| Nostopeptolides | Cyclic Peptides | (2S,4S)-4-Methylproline | A rare nonproteinogenic amino acid component. nih.gov |

| Echinocandins | Lipopeptides | (2S,4R)-4-Methylproline | A structural component of these antifungal agents. nih.govrsc.org |

This table illustrates the integration of alpha-methylproline and its analogues into different classes of natural products.

Genetic Engineering for Directed Biosynthesis of Methylated Proline Derivatives

The elucidation of the biosynthetic pathways for methylated proline derivatives has opened up opportunities for genetic engineering to produce these valuable compounds in heterologous hosts and to create novel natural product analogues. nih.gov By expressing the responsible biosynthetic genes in a suitable production strain, it is possible to achieve the biotechnological production of specific methylproline isomers. rsc.org

For instance, the expression of the griE and griF genes, along with a terminal reductase like proC from the primary proline biosynthesis pathway, in a heterologous host can lead to the production of (2S,4R)-4-methylproline. rsc.org This approach avoids the need for complex chemical synthesis and allows for the sustainable production of these chiral building blocks.

Furthermore, genetic manipulation of the biosynthetic pathways can be used to increase the yield of natural products containing methylated prolines. In the case of griselimycins, feeding the fermentation culture with 4-methylproline has been shown to significantly increase the production of the methylated congener. nih.govrsc.org This suggests that the availability of the methylproline precursor is a limiting factor in the natural production of these compounds. Genetic engineering strategies aimed at overexpressing the methylproline biosynthetic genes could therefore lead to enhanced production of the desired bioactive molecules. There is also potential to engineer the NRPS machinery to accept different methylated proline analogues, leading to the creation of novel griselimycin derivatives with potentially improved therapeutic properties.

Emerging Research Frontiers for Alpha Methylproline Chemistry

Incorporation into Supramolecular Assemblies and Material Science

The unique conformational properties of α-methylproline make it a valuable component in the fields of supramolecular chemistry and material science. The methylation at the Cα-position severely restricts the torsional angles of the peptide backbone, particularly the ω and φ angles, which are constrained to approximately 180° and -60°, respectively. nih.gov This rigidity forces peptides containing this residue into well-defined secondary structures.

While initially expected to lock the peptide bond into a trans disposition and favor 3(10)/α-helical structures, X-ray diffraction studies have shown that α-methylproline can also explore semi-extended regions, similar to a type-II poly(Pro)n helix. nih.gov Critically, the inherent propensity of proline to form β-turns is significantly enhanced in its Cα-methylated form. nih.gov

This predictable influence on peptide folding is being exploited to create highly ordered supramolecular structures. Researchers are moving from empirical design to a more rational and predictive approach for creating these assemblies. chemrxiv.org By strategically placing α-methylproline within a peptide sequence, scientists can direct the self-assembly of these molecules into larger, functional architectures like nanoparticles. chemrxiv.org These peptide-based biomaterials have potential applications in bioimaging and as scaffolds for chemical reactions. chemrxiv.org

Furthermore, the principles of using amino acids to create functional materials extend to metal-organic frameworks (MOFs). Proline-functionalized MOFs are being developed for applications in asymmetric catalysis. rsc.org The robustness and predictable geometry induced by α-methylproline make it an attractive candidate for designing new metal-peptide frameworks (MPFs), a class of MOFs with potential uses in mimicking metalloproteins and in chiral separations. nih.gov

Table 1: Conformational Preferences of α-Methylproline Residues

| Torsion Angle | Constrained Value/Range | Resulting Structure | Citation |

|---|---|---|---|

| ω (omega) | ~180° (trans) | Locked tertiary amide | nih.govnih.gov |

| φ (phi) | ~ -60° | Restricted backbone | nih.gov |

| ψ (psi) | ~ -30° or ~140° | 3(10)/α-helix or poly(Pro)n II helix | nih.gov |

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The analysis of α-methylproline, particularly the differentiation of its stereoisomers (D and L forms), presents a significant analytical challenge that requires sophisticated techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for chiral separation. researchgate.net These separations are typically achieved using specialized chiral stationary phases (CSPs). researchgate.netunife.it

Polysaccharide-based CSPs, such as Chiralpak columns, have proven effective in resolving the enantiomers of proline derivatives. researchgate.net The separation mechanism on these columns often involves hydrogen bonding interactions, and the resolution can be highly sensitive to the mobile phase composition. researchgate.net Another class of effective CSPs includes macrocyclic glycopeptides, such as those found in CHIROBIOTIC columns, which can separate underivatized amino acids. sigmaaldrich.com

For many analytical methods, especially those involving UV or fluorescence detection, derivatization of the amino acid is necessary. The use of protecting groups like Boc (tert-butyloxycarbonyl) is common for improving chromatographic behavior and achieving baseline separation of enantiomers. researchgate.net Gas chromatography (GC) can also be used for enantiomeric separation, though it typically requires the analytes to be derivatized first, for example, with trifluoroacetic anhydride. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both high-sensitivity trace analysis and isomer differentiation. unife.itsigmaaldrich.com The combination of chromatographic separation with the high specificity and sensitivity of MS allows for the reliable detection and quantification of α-methylproline isomers even in complex mixtures. unife.it

Table 2: Analytical Methods for α-Methylproline Isomer Analysis

| Technique | Column/Stationary Phase | Purpose | Derivatization | Citation |

|---|---|---|---|---|

| HPLC | Chiralpak AD-H (polysaccharide-based) | Isomer Differentiation | Boc-protected form | researchgate.net |

| HPLC | CHIROBIOTIC T (macrocyclic glycopeptide) | Isomer Differentiation | Often not required | sigmaaldrich.com |

| GC | Diproline-based CSP | Isomer Differentiation | Required (e.g., with trifluoroacetic anhydride) | nih.gov |

Synergistic Approaches Combining Synthetic and Biological Methodologies

The utility of α-methylproline in biological research is realized through a powerful synergy between chemical synthesis and biological techniques. The amino acid itself is not naturally occurring and must be produced through chemical synthesis. Patented methods describe its preparation starting from L-proline, involving steps such as conversion with chloral, methylation with methyl bromide, and subsequent hydrolysis. google.com

Once the synthetic amino acid is obtained, often in a protected form such as Fmoc-α-Me-L-Pro-OH, it can be incorporated into peptides. iris-biotech.de This is typically achieved using standard biological laboratory protocols like automated solid-phase peptide synthesis (SPPS). sigmaaldrich.comnih.gov This process allows the site-specific insertion of this non-canonical amino acid into a designed peptide sequence, effectively creating a hybrid molecule that combines natural amino acids with a synthetic, structure-directing component.

A more advanced synergistic strategy is known as "proline editing." nih.gov In this approach, a peptide is first synthesized to include a reactive, naturally-occurring proline analog, such as 4-hydroxyproline (B1632879) (Hyp). nih.gov Following the initial synthesis, the hydroxyl group on the Hyp residue is chemically modified through stereospecific reactions to generate a diverse library of substituted prolines, including those with methyl groups. nih.gov This method leverages the machinery of peptide synthesis and follows it with targeted chemical modifications to create functionally and structurally diverse peptides that would be difficult to produce otherwise.

These engineered peptides, containing strategically placed α-methylproline residues, are then used as tools to investigate biological systems. For example, they can be used to study the relationship between peptide conformation and biological activity or to design potent and stable enzyme inhibitors. sigmaaldrich.commdpi.com

Future Prospects in Rational Design of Alpha-Methylproline-Containing Biomolecules

The future of α-methylproline chemistry is increasingly tied to the field of rational design, which uses computational modeling and a deep understanding of molecular interactions to engineer biomolecules with specific, predetermined functions. frontiersin.orgnih.gov The severe conformational constraint imposed by the α-methyl group makes this amino acid an exceptionally powerful tool for this purpose. nih.govnih.gov By placing α-methylproline at key positions within a peptide sequence, scientists can force the molecule to adopt a specific three-dimensional shape, such as a particular type of turn or helix, which is crucial for its biological function. rsc.org

Computational molecular modeling is a key enabling technology in this field. nih.gov Techniques such as molecular dynamics (MD) simulations allow researchers to predict how a peptide containing α-methylproline will fold and behave before it is synthesized in the lab. nih.gov This predictive power significantly accelerates the design process for novel enzymes, therapeutic peptides, and other functional biomolecules. nih.govnih.gov Deep learning frameworks are also being developed to predict various properties of peptides based on their sequence, which will further enhance design capabilities. researchgate.net

Future research aims to use this rational design approach to create a new generation of biomolecules. The goals include developing peptides with enhanced stability against enzymatic degradation, designing molecules that bind with high affinity and specificity to therapeutic targets like disease-related proteins, and creating novel catalysts for industrial applications. nih.govacs.org The ability of α-methylproline to enforce specific structures makes it a cornerstone for building complex, functional biomaterials and therapeutics from the ground up.

Q & A

Q. How should researchers address potential biases in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.